Tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate is a chemical compound with the molecular formula C14H28N2O2. It is known for its unique structure, which includes a piperidine ring substituted with tert-butyl and amino groups. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine with a suitable carboxylating agent. One common method involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature and pressure, would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
Tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, affecting their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine: Lacks the carboxylate group, making it less reactive in certain chemical reactions.
Tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxamide: Contains an amide group instead of a carboxylate, which affects its chemical properties and reactivity.
Uniqueness
Tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-12(2,3)18-11(17)16-8-13(4,5)10(15)14(6,7)9-16/h10H,8-9,15H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POULDLGIUYUPGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(C1N)(C)C)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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